3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
CAS No.: 1251591-91-9
Cat. No.: VC4665507
Molecular Formula: C23H26ClN5O3S
Molecular Weight: 488
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251591-91-9 |
|---|---|
| Molecular Formula | C23H26ClN5O3S |
| Molecular Weight | 488 |
| IUPAC Name | 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethylphenyl)-1-methylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C23H26ClN5O3S/c1-3-17-4-8-19(9-5-17)25-22(30)21-16-27(2)26-23(21)33(31,32)29-14-12-28(13-15-29)20-10-6-18(24)7-11-20/h4-11,16H,3,12-15H2,1-2H3,(H,25,30) |
| Standard InChI Key | ISUFHFPJFVJRRJ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C |
Introduction
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of sulfonamide derivatives. It features a pyrazole ring, a piperazine moiety, and a sulfonamide group, which are crucial for its pharmacological properties. This compound is of interest in medicinal chemistry due to its potential interactions with biological targets, particularly in neurological disorders and other therapeutic areas.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
Steps Involved:
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Formation of the pyrazole core.
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Introduction of the piperazine ring.
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Sulfonylation reaction.
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Coupling with an ethynylaniline derivative (for incorporation of the ethynylaniline or similar groups).
Each step requires precise control over reaction conditions to ensure high yield and purity.
Chemical Reactions
This compound can undergo various chemical reactions due to its functional groups:
Types of Reactions:
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Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
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Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
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Electrophilic Substitution: Possible on aromatic rings under certain conditions.
These reactions are essential for modifying the compound's structure to enhance its efficacy or reduce toxicity in therapeutic applications.
Biological Activity and Applications
Research indicates that compounds similar to this one exhibit significant biological activities:
Potential Applications:
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Interaction studies focus on binding affinity with various biological targets such as enzymes or receptors.
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Preliminary studies suggest potential applications in neurological disorders due to their ability to modulate target activity.
Further research is needed to fully understand its mechanism of action and optimize it for therapeutic use.
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